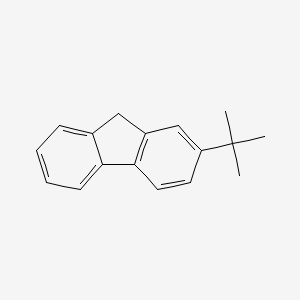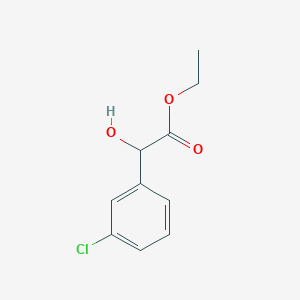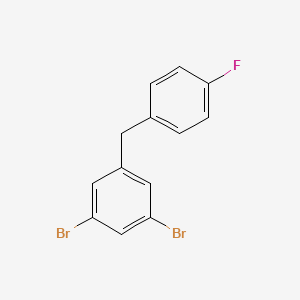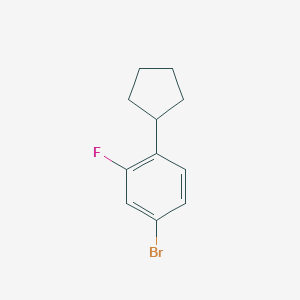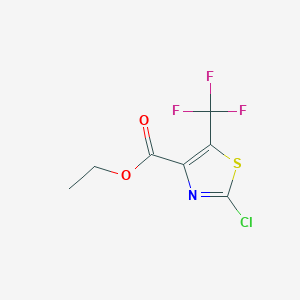
Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H5ClF3NO2S . It has a molecular weight of 259.64 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves the reaction of CuCl2 and isopentyl nitrite in acetonitrile with ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate . The mixture is stirred at ambient temperature for 1 hour and then heated to 50°C for 1 hour . The resulting residue is purified by flash silica gel chromatography to yield the title compound .Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is 1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a solid at room temperature . It has a boiling point of 308.7°C at 760 mmHg and a melting point of 57-59°C . The compound has a flash point of 140.5°C .科学的研究の応用
Chemical Properties
Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate has a molecular weight of 259.64 . It has a boiling point of 308.7°C at 760 mmHg and a melting point of 57-59°C . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis of Heterocyclic Analogues
2-Aminothiazoles, a significant class of organic medicinal compounds, are often used as starting material for the synthesis of a diverse range of heterocyclic analogues . Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate, being a thiazole derivative, could potentially be used in similar applications.
Antioxidant Applications
Thiazole derivatives have been found to exhibit antioxidant properties . Therefore, Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate could potentially be used in research related to antioxidants.
Analgesic and Anti-inflammatory Applications
Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . This suggests that Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate could be used in research related to pain relief and inflammation reduction.
Antimicrobial and Antifungal Applications
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential applications of Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate in research related to combating microbial and fungal infections.
Antiviral Applications
Thiazole derivatives have been found to have antiviral properties . This suggests potential applications of Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate in research related to combating viral infections.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential applications of Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate in research related to cancer treatment.
Neuroprotective Applications
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications of Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate in research related to neurodegenerative diseases.
Safety and Hazards
The compound is classified under GHS07 for safety and hazards . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
Similar compounds, such as 2-aminothiazole-4-carboxylate schiff bases, have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant antibacterial and antifungal potential .
Result of Action
Similar compounds have shown significant antibacterial and antifungal potential .
特性
IUPAC Name |
ethyl 2-chloro-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGEVXPQKZHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


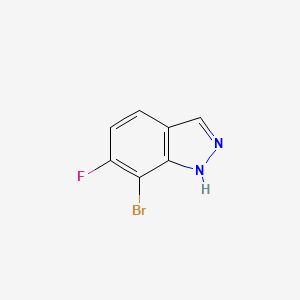
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
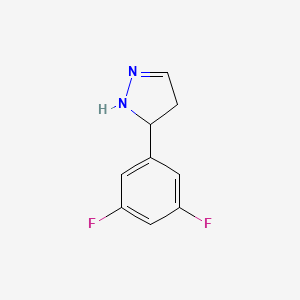
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

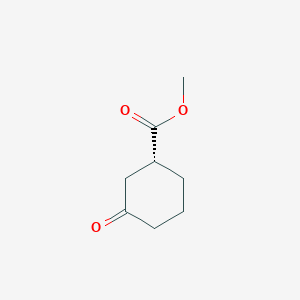
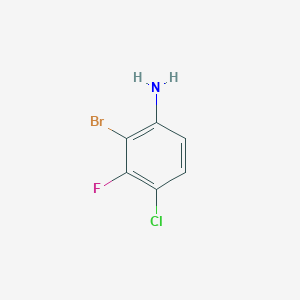
![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

